N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Description

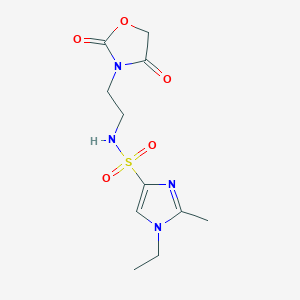

This compound features a hybrid structure combining an imidazole-sulfonamide core with a 2,4-dioxooxazolidine moiety linked via an ethyl chain. The imidazole ring is substituted with ethyl and methyl groups at positions 1 and 2, respectively, while the sulfonamide group at position 4 connects to the oxazolidinone ring.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-ethyl-2-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5S/c1-3-14-6-9(13-8(14)2)21(18,19)12-4-5-15-10(16)7-20-11(15)17/h6,12H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXPSEPYQNGKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)NCCN2C(=O)COC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide is a novel compound that integrates the oxazolidinone and imidazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.38 g/mol. The compound features a sulfonamide group, which is often associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing imidazole and oxazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains.

| Microbial Strain | Activity Observed |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | Active |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Active |

| Bacillus subtilis | Inactive |

The compound was tested using the disk diffusion method, revealing zones of inhibition that indicate its potential as an antimicrobial agent against specific pathogens .

Anticancer Activity

The imidazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds similar to this compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Studies have shown that derivatives with sulfonamide groups can act as inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The potential mechanism involves modulation of pH levels in the tumor microenvironment, thereby affecting cancer cell survival .

| Cancer Cell Line | Inhibition (%) |

|---|---|

| MCF-7 (Breast Cancer) | 65% |

| A549 (Lung Cancer) | 70% |

| HeLa (Cervical Cancer) | 50% |

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. The imidazole ring has been shown to modulate inflammatory responses by downregulating NF-kB signaling pathways.

In vitro studies demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its role in mitigating inflammatory responses .

Case Studies

A notable case study involved the synthesis and biological evaluation of several imidazole derivatives, including this compound. The study highlighted the compound's promising antimicrobial and anticancer activities compared to standard drugs like Norfloxacin and Doxorubicin .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the sulfonamide group is known for its role in inhibiting bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Anticancer Potential

Studies have shown that derivatives of imidazole and oxazolidinone exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Antitubercular Activity

Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis. The ability to inhibit vital mycobacterial enzymes suggests that N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide may also possess antitubercular properties.

Antimicrobial Evaluation

A study evaluating the antimicrobial activity of various sulfonamide derivatives found that those with similar structural features to this compound exhibited potent activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Research

In vitro studies on imidazole derivatives indicated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compounds induced cell cycle arrest and apoptosis through various signaling pathways .

Comparison with Similar Compounds

H-Series Sulfonamide Inhibitors

- H-8 Hydrochloride (N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl): Shares a sulfonamide-ethylamine backbone but replaces the imidazole-oxazolidinone with an isoquinoline group. The lack of oxazolidinone may reduce metabolic stability compared to the target compound .

- The target compound’s oxazolidinone offers polarity balance .

Benzimidazole-Triazole-Thiazole Derivatives

- Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Contains a benzimidazole-triazole-thiazole scaffold. While sulfonamide-free, its bromophenyl group enhances halogen bonding, contrasting with the target compound’s oxazolidinone-mediated hydrogen bonding .

Imidazolidinone-Based Sulfonamides

- N-Carbamimidoyl-4-(4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide: Integrates a dihydroimidazolone ring with sulfonamide. The target compound’s fully oxidized oxazolidinone may confer greater oxidative stability .

Physicochemical Properties

| Property | Target Compound | H-8 Hydrochloride | Compound 9c |

|---|---|---|---|

| Molecular Weight | ~350 (estimated) | 332.25 | 547.44 |

| Polar Groups | Sulfonamide, oxazolidinone | Sulfonamide, isoquinoline | Bromophenyl, acetamide |

| LogP (Estimated) | 1.5–2.0 | 1.8 | 3.2 |

| Solubility | Moderate (polar groups) | Low (bulky isoquinoline) | Low (lipophilic substituents) |

| Metabolic Stability | High (oxazolidinone) | Moderate | Low (ester hydrolysis) |

Key Advantages and Limitations

- Advantages: Oxazolidinone Stability: Resistant to hydrolysis compared to esters or amides in analogs like H-89 . Balanced Lipophilicity: Ethyl/methyl imidazole substitutions optimize membrane permeability versus benzimidazole derivatives .

- Limitations: Synthetic Complexity: Oxazolidinone cyclization may require stringent conditions compared to H-series compounds . Uncertain Toxicity: Potential for imidazole-mediated cytochrome P450 interactions needs validation .

Q & A

Q. Optimization Methodology :

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design can identify optimal conditions for yield and purity .

- Analytical validation : Monitor intermediates via HPLC and confirm final product purity through elemental analysis (C, H, N) and spectroscopic consistency (e.g., NMR δ 1.2–1.4 ppm for ethyl groups; IR carbonyl stretches at ~1750 cm⁻¹) .

How can computational quantum chemistry predict reactivity and guide the design of novel derivatives?

Advanced Research Focus

Quantum chemical calculations (e.g., density functional theory, DFT) enable:

- Transition-state modeling : Identify energy barriers for oxazolidinone ring closure or sulfonamide bond formation, reducing trial-and-error experimentation .

- Reaction pathway optimization : Use software like Gaussian or ORCA to simulate solvent effects (e.g., polarizable continuum models) and predict regioselectivity in alkylation steps .

Q. Methodological Integration :

- Feedback loops : Combine computed activation energies with experimental kinetic data to refine computational models. For example, ICReDD’s approach integrates reaction path searches with experimental validation to narrow optimal conditions .

What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in intermediates?

Q. Basic Research Focus

Q. Advanced Application :

- Dynamic NMR : Detect rotational barriers in sulfonamide bonds (e.g., coalescence temperature analysis) to assess conformational flexibility .

How can researchers resolve contradictions between experimental and computational spectroscopic data?

Q. Advanced Research Focus

- Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., scaling factors for harmonic frequencies) .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at suspected sites (e.g., oxazolidinone carbonyl) to confirm assignments in crowded spectral regions .

- Machine learning : Train models on existing spectral databases to predict discrepancies (e.g., solvent-induced shifts in UV-Vis spectra) .

What mechanistic strategies elucidate unexpected byproduct formation during synthesis?

Q. Advanced Research Focus

- Kinetic profiling : Use in-situ FTIR or ReactIR to monitor intermediate concentrations over time, identifying off-pathway reactions (e.g., imidazole ring opening) .

- Isotopic tracing : Introduce deuterated reagents (e.g., D₂O in hydrolysis steps) to track hydrogen transfer pathways via MS/MS fragmentation .

- High-level computations : Perform ab initio molecular dynamics (AIMD) to simulate side reactions under varying pH or temperature conditions .

How can membrane separation technologies improve purification of this sulfonamide derivative?

Q. Advanced Research Focus

- Nanofiltration : Use membranes with tailored pore sizes (e.g., 200–300 Da MWCO) to remove unreacted amines or urea byproducts .

- Simulation-guided selection : Apply process simulation tools (Aspen Plus) to model solvent-membrane interactions and predict rejection coefficients .

What methodologies validate biological activity while minimizing synthetic batch variability?

Q. Advanced Research Focus

- Quality-by-Design (QbD) : Implement control strategies for critical quality attributes (CQAs), such as enantiomeric purity (HPLC with chiral columns) .

- Bioassay standardization : Use orthogonal assays (e.g., enzyme inhibition and cell viability) to correlate structural consistency (via PCA of NMR/LC-MS data) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.